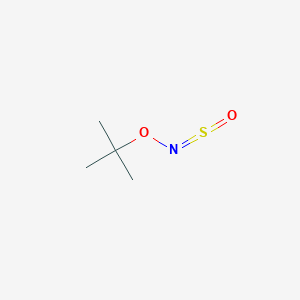

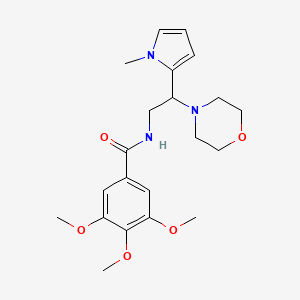

![molecular formula C19H20N4O2 B2481486 1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea CAS No. 1060333-82-5](/img/structure/B2481486.png)

1-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

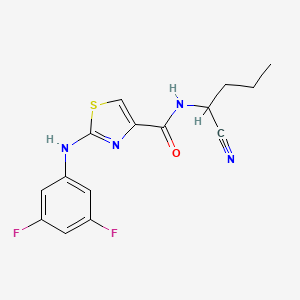

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine compounds, closely related to the compound , involves intricate chemical reactions, including the use of mass spectrometry, NMR, and FT-IR spectroscopy for structural determination. The process employs single-crystal X-ray diffraction for solid-state structure analysis and density functional theory (DFT) calculations for molecular structure optimization (Sun et al., 2022).

Molecular Structure Analysis

The crystal and molecular structure of similar pyrimidine derivatives has been studied extensively, highlighting the importance of Hirshfeld surface analysis and 2D fingerprints in understanding intermolecular interactions within the crystal structure. Such analyses are crucial for elucidating the stability and conformation of these molecules (Sun et al., 2022).

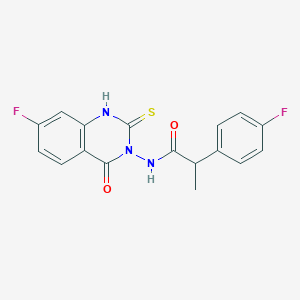

Chemical Reactions and Properties

Pyrimidine compounds, including those structurally related to our compound of interest, undergo various chemical reactions, including with dimethyl sulfoxide, leading to the formation of N,N'-bis(2,6-dimethylpyrimidin-4-yl) ureas through a four-center mechanism. This highlights the compound's reactive versatility and potential for generating novel derivatives (Zeuner & Niclas, 1989).

Physical Properties Analysis

The physical properties of pyrimidine derivatives can be comprehensively analyzed through experimental and quantum chemical calculations, employing methods such as DFT to determine molecular properties, including HOMO-LUMO gaps, ionization potentials, and dipole moments. These properties are essential for understanding the molecule's behavior in various environments (Saracoglu et al., 2019).

Chemical Properties Analysis

The reactivity of pyrimidine and pyridine ureas towards different reagents reveals the synthesis pathways for various bioactive derivatives, illustrating the compound's chemical versatility and potential for pharmaceutical applications. The manipulation of these properties allows for the design of molecules with targeted biological activities (Li et al., 2019).

Wirkmechanismus

This compound acts as an inhibitor of PI3Kα . PI3Kα is a key enzyme involved in cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it an important target for cancer therapy. By inhibiting PI3Kα, this compound can help to slow down the growth and spread of cancer cells .

Zukünftige Richtungen

The future directions for research on this compound could include further studies to understand its mechanism of action, optimize its synthesis, and evaluate its efficacy and safety in preclinical and clinical studies. Given its potential as a PI3Kα inhibitor, it could be a promising candidate for the development of new cancer therapies .

Eigenschaften

IUPAC Name |

1-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-(3,5-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-11-5-6-23-16(10-11)20-14(4)17(18(23)24)22-19(25)21-15-8-12(2)7-13(3)9-15/h5-10H,1-4H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOHJOPUCCZJANZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)

![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)

![N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide](/img/structure/B2481415.png)

![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)

![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B2481423.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)